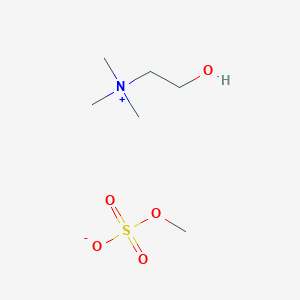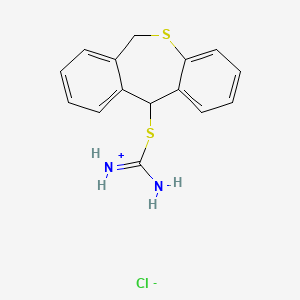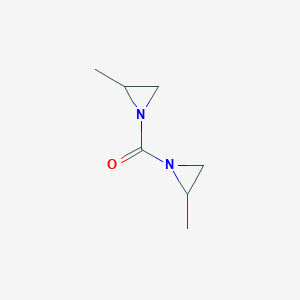![molecular formula C21H15F2NO3 B13763304 2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-31-3](/img/structure/B13763304.png)
2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with difluoro and methylcarbamoyl groups, and a benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
化学反応の分析
Types of Reactions
2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: The compound’s unique properties can be exploited in materials science for developing advanced materials with specific functionalities.
作用機序
The mechanism by which 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl acetate
- 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl propionate
Uniqueness
Compared to similar compounds, 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate stands out due to its specific substitution pattern and the presence of the benzoate group. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity, making it particularly valuable for certain applications in research and industry.
特性
CAS番号 |
1095208-31-3 |
|---|---|
分子式 |
C21H15F2NO3 |
分子量 |
367.3 g/mol |
IUPAC名 |
[4-(2,4-difluorophenyl)-2-(methylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C21H15F2NO3/c1-24-20(25)17-11-14(16-9-8-15(22)12-18(16)23)7-10-19(17)27-21(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,25) |
InChIキー |
ZRZZJSWOLHDWJH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



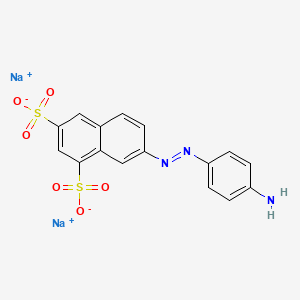


![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
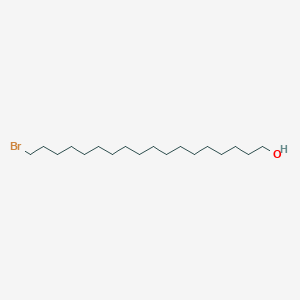
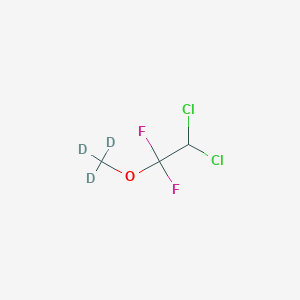

![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
